rpoB1 protein
Description
Historical Context and Early Characterization of rpoB1 Protein
The historical context of this compound research is embedded within the discovery and characterization of RNA polymerase itself. Early studies in the mid-20th century focused on identifying the enzymatic activity responsible for RNA synthesis. As researchers purified and dissected the bacterial RNA polymerase, they identified its core subunits, including the beta (β) subunit, encoded by the rpoB gene. wikipedia.org This subunit was recognized as a large polypeptide critical for the enzyme's function. wikipedia.org Initial characterization efforts focused on understanding the basic catalytic activity of RNAP and the roles of its individual subunits in this process. The development of in vitro protein synthesis systems, particularly those based on Escherichia coli, played a significant role in these early investigations, allowing for the dissection of the transcription process and the identification of key components like the RpoB subunit. lindau-nobel.org
Evolutionary Significance and Conservation of this compound across Domains of Life
In bacteria, the single rpoB gene encodes the beta subunit of the primary RNA polymerase. wikipedia.org In Archaea and some eukaryotes, the notation "rpoB1" is sometimes used, potentially indicating a specific paralog or the primary beta subunit within a more complex RNAP system. For instance, studies in Halobacterium salinarum and Methanothermobacter thermautotrophicus refer to rpoB1 proteins as subunits of their respective DNA-directed RNA polymerases. pax-db.orgmybiosource.com Similarly, in eukaryotes like Tetradesmus obliquus and Chlamydomonas reinhardtii, proteins are identified with the gene name rpoB1. uniprot.orgstring-db.org
The high degree of conservation in the rpoB or rpoB1 gene sequence across diverse organisms makes it a valuable marker for phylogenetic analysis and studying evolutionary relationships. researchgate.netresearchgate.netmdpi.comresearchgate.net Comparative genomics studies have highlighted the presence of homologous RpoB subunits in bacteria, archaea, and eukaryotes, underscoring their fundamental and conserved role in transcription that has been maintained throughout evolutionary history. nih.govmdpi-res.comlbgi.frnih.gov
Contemporary Research Trajectories and Knowledge Gaps Pertaining to this compound
Contemporary research on the this compound continues to build upon this foundational knowledge, exploring its intricate mechanisms, interactions, and implications in various biological contexts. A major trajectory involves understanding the role of rpoB1 mutations, particularly in bacteria, as a primary mechanism of resistance to rifamycin (B1679328) antibiotics like rifampicin (B610482). wikipedia.orgijmrhs.comnih.govmdpi.comnih.govophrp.org Detailed research findings have identified specific regions within the bacterial RpoB protein, such as the Rifampicin Resistance Determining Region (RRDR), where mutations commonly occur and alter antibiotic binding affinity. wikipedia.orgnih.govmdpi.comnih.gov
Structural studies, often employing techniques like X-ray crystallography, continue to provide high-resolution insights into the architecture of RNA polymerase and the position and interactions of the rpoB1 subunit. mdpi.comrcsb.org These structures are crucial for understanding the molecular basis of transcription and how mutations or inhibitors affect enzyme function.
Current research also explores the use of rpoB or rpoB1 gene sequencing for species identification and phylogenetic analysis in various microorganisms, including bacteria and archaea. researchgate.netresearchgate.netmdpi.comresearchgate.netremedypublications.com This highlights its continued utility as a molecular marker.
Despite significant progress, knowledge gaps persist. The full spectrum of functional consequences for all possible mutations in rpoB1 across different organisms is still being elucidated. nih.gov Understanding the subtle impacts of mutations outside the well-characterized resistance regions remains an area of active investigation. Furthermore, while the general structure and function are conserved, the specific nuances of rpoB1 in various archaeal and eukaryotic RNA polymerase complexes, which can be more complex than their bacterial counterparts, present ongoing research challenges. nih.gov Exploring novel inhibitors targeting rpoB1 in pathogens, particularly in the face of rising antibiotic resistance, represents a critical contemporary research trajectory. researchgate.netmdpi.com
Protein Abundance Data for rpoB1 in Halobacterium salinarum NRC-1 pax-db.org
| Dataset | Tissue Type | Abundance (ppm) | Dataset Score |
| H. salinarum (NRC-1) - Whole organism (Integrated) | Whole organism | 1256 | 13.5 |
| H. salinarum (NRC-1) - Whole organism, SC (Peptideatlas, nov, 2014) | Whole organism | 1217 | 13.2 |
| H. salinarum (NRC-1) - Whole organism, SC (Peptideatlas, march, 2008) | Whole organism | 1354 | 11.2 |
| H. salinarum (NRC-1) - Whole organism, SC (Peptideatlas, aug, 2013) | Whole organism | 1041 | 10.3 |
| H. salinarum (NRC-1) - Whole organism, SC (Gpm, aug, 2014) | Whole organism | 1446 | - |
Selected rpoB Mutation Data in Mycobacterium tuberculosis Clinical Isolates nih.govophrp.org
| Codon (E. coli numbering) | Nucleotide Change | Amino Acid Change | Frequency (Example Studies) |
| 531 | TCG→TTG | Ser→Leu | High (e.g., 23 isolates) nih.gov |
| 531 | TCG→TGG | Ser→Trp | Moderate (e.g., 4 isolates) nih.gov |
| 526 | CAC→TAC | His→Tyr | Moderate (e.g., 6 isolates) nih.gov |
| 526 | CAC→GAC | His→Asp | Lower (e.g., 3 isolates) nih.gov |
| 516 | GAC→GTC | Asp→Val | Moderate (e.g., 6 isolates) nih.gov |
Compound Names and Identifiers
Properties
CAS No. |
147651-70-5 |
|---|---|
Molecular Formula |
C20H42N2O7 |
Synonyms |
rpoB1 protein |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of Rpob1 Protein
Primary Sequence Analysis, Conserved Motifs, and Secondary Structural Elements of rpoB1 Protein
The primary sequence of the this compound, the linear order of its amino acids, is the fundamental determinant of its three-dimensional structure and biological activity. creative-proteomics.com Comparative analysis of rpoB sequences across different species reveals regions of high conservation, indicative of essential functional or structural roles. nih.govasm.orgnih.gov These conserved areas often contain specific amino acid motifs. asm.org For instance, studies have utilized conserved amino acid motifs within the RpoB protein to design primers for microbial ecology studies, highlighting their phylogenetic significance. asm.org In the context of plastid-encoded RNAP, conserved motifs have also been identified in the promoter region of the rpoB gene, which are critical for its transcription. nih.govembopress.orgnih.gov
Identification and Delineation of Catalytic and Interactional Domains within this compound
The this compound is a core component of the RNA polymerase catalytic machinery. uniprot.orguniprot.org Along with the beta' subunit, it forms the active center where the transcription of DNA into RNA takes place. hmdb.caunam.mx The beta subunit plays a role in DNA promoter recognition and nucleotide binding, both crucial aspects of the catalytic process. mybiosource.com In eukaryotic RNA polymerase II, the RPB1 subunit, the homolog of bacterial RpoB, also contributes to the active center and contains a bridging helix element that is implicated in the translocation of the enzyme along the DNA template during elongation. hmdb.ca
Beyond its catalytic contributions, rpoB1 contains several interactional domains that mediate its association with other subunits of the RNA polymerase complex and with various regulatory factors. Studies on E. coli RpoB have suggested the presence of at least three distinct domains, as demonstrated by in vitro reconstitution experiments using protein fragments. nih.gov Conserved regions, particularly near the carboxy-terminus of RpoB, are known to be important for the assembly of the RNA polymerase complex. unam.mx Furthermore, the beta subunit features a "flexible flap" domain that interacts with sigma factors, proteins essential for transcription initiation specificity. unam.mx This interaction is facilitated by a hydrophobic patch located on the flap element. unam.mx The beta subunit also interacts with other proteins, such as antitermination proteins, within the active site cleft of the polymerase. nih.gov These interactional domains are critical for the formation of the complete, functional RNA polymerase holoenzyme and for modulating its activity.
Role of this compound in the Hierarchical Assembly of Multi-subunit RNA Polymerase Complexes
The this compound is a central player in the hierarchical assembly of the multi-subunit RNA polymerase complex. In bacteria, the core RNAP enzyme is typically composed of two alpha (α) subunits, one beta (β) subunit (rpoB1), one beta' (β') subunit, and one omega (ω) subunit. uniprot.orguniprot.org The assembly pathway involves the initial dimerization of the alpha subunits, which then serve as a scaffold for the binding of the beta and beta' subunits. biorxiv.org The association of rpoB1 with the alpha dimer and subsequently with the beta' and omega subunits leads to the formation of the catalytic core enzyme.
Research involving the reconstitution of functional RNA polymerase from purified individual subunits has provided insights into the assembly process. These studies have shown that specific regions and domains within the beta subunit are essential for its proper integration into the forming complex. nih.gov As mentioned earlier, conserved areas near the carboxy-terminus of RpoB are specifically required for this assembly process. unam.mx The interaction of the core enzyme with a sigma factor then completes the assembly of the RNA polymerase holoenzyme, rendering it capable of initiating transcription at specific promoter sequences. uniprot.orguniprot.org The precise interactions between rpoB1 and the other subunits, as well as with accessory proteins, are critical for the accurate and efficient assembly of the functional transcription machinery.
Table 1: Composition of Bacterial RNA Polymerase Core Enzyme
| Subunit | Gene | Number of Copies in Core Enzyme |
| Alpha (α) | rpoA | 2 |
| Beta (β) | rpoB | 1 |
| Beta' (β') | rpoC | 1 |
| Omega (ω) | rpoZ | 1 |
Table 2: Selected Conserved Motifs/Regions in RpoB Protein
| Motif/Region Description | Location/Context | Functional Relevance | Organism (if specified) |
| Conserved amino acid motifs | Targeted by primers | Used for phylogenetic analysis | Various bacteria |
| Conserved areas | Near carboxy-terminus | Required for RNA polymerase assembly | E. coli |
| "Flexible flap" element | Part of the beta subunit | Interacts with sigma factors | E. coli |
| Hydrophobic patch | On the flexible flap element | Mediates interaction with sigma factors | E. coli |
| CRT-motif (CAT or CGT) | Promoter region (-8 to -6) of rpoB gene | Critical for rpoB promoter function | Tobacco plastid |
| Highly conserved surface-exposed patch on beta1 domain | Beta1 domain | Required for initial step of transcription-coupled repair | E. coli |
Transcriptional Mechanisms and Regulatory Roles of Rpob1 Protein
rpoB1 Protein in the Catalytic Cycle of RNA Synthesis
The this compound is a vital constituent of the catalytic core of bacterial RNAP, forming the enzyme's active center in conjunction with the beta prime (β') subunit. nih.gov This active site is where the fundamental chemical reaction of transcription occurs: the polymerization of ribonucleotides into a nascent RNA strand, using a DNA template. nih.govresearchgate.nettandfonline.com The enzyme utilizes four ribonucleoside triphosphates as substrates for this process. nih.govresearchgate.nettandfonline.com
The rpoB1 subunit is directly implicated in the binding of these nucleotides, a crucial step for their correct positioning and subsequent incorporation into the growing RNA chain. researchgate.net While the beta prime subunit contains key domains like the 'bridge helix' and 'fork loop' that coordinate nucleotide addition, the close interaction and cooperative function of the beta and beta prime subunits within the active center highlight the indispensable role of rpoB1 in facilitating the precise and efficient catalysis of phosphodiester bond formation during RNA synthesis. nih.gov
Contributions of this compound to Transcription Initiation Fidelity and Promoter Recognition
Transcription initiation is a critical step where the RNAP holoenzyme, which includes the rpoB1 subunit, recognizes and binds to specific DNA sequences known as promoters to begin RNA synthesis. nih.gov The rpoB1 subunit plays a role in this initial DNA promoter recognition process. researchgate.net The formation of the transcriptionally competent open promoter complex involves significant conformational changes in the RNAP, including the clamp domain (primarily formed by the β' subunit and interacting with the σ subunit, which itself binds to the β subunit flap), which is crucial for promoter recognition and the unwinding of the DNA double helix (melting) at the transcription start site. nih.gov
The fidelity of transcription initiation is essential for accurate gene expression. Research indicates that mutations within the rpoB gene, encoding the beta subunit, can impact promoter binding and affect the accuracy of transcription. nih.govebi.ac.uk Studies on bacterial RNAP have shown that mutations in the beta subunit can influence transcription fidelity, affecting processes like nucleotide misincorporation and transcriptional slippage. nih.govleibniz-fli.de These findings underscore the contribution of rpoB1 to ensuring the correct initiation of transcription at designated start sites and maintaining the integrity of the initial RNA transcript.
This compound's Involvement in Transcription Elongation Dynamics and Processivity
Following successful initiation, the RNAP core enzyme, containing the rpoB1 subunit, transitions into the elongation phase, moving along the DNA template and extending the RNA chain. nih.gov The this compound is an integral part of the transcription elongation complex. nih.gov The dynamics and processivity of this elongation phase – the rate at which RNAP synthesizes RNA and its ability to transcribe the entire gene without premature dissociation – are significantly influenced by the beta subunit.
Mutations in the rpoB gene have been shown to alter the properties of RNA chain elongation. ebi.ac.uk For instance, specific rpoB mutations can lead to altered transcriptional pausing patterns and changes in the elongation rate. science.gov The interaction of the beta subunit with other transcription factors also modulates elongation. Inhibitors like rifampicin (B610482) exert their effect by binding to the beta subunit, near the DNA/RNA exit tunnel, physically preventing the translocation of the polymerase and thus blocking elongation after only a few nucleotides are synthesized. ebi.ac.uksigmaaldrich.comresearchgate.net This direct interaction highlights the critical role of rpoB1 in the physical movement and catalytic activity of the elongating polymerase. Studies on homologous eukaryotic RNA Polymerase II subunits also support the concept that alterations in the beta subunit equivalent can impact elongation rate and processivity. researchgate.net
Modulatory Functions of this compound in Transcription Termination Events
Transcription termination is the final stage of the transcription cycle, where RNA synthesis ceases, and the nascent RNA transcript and RNAP dissociate from the DNA template. The core RNAP, including the rpoB1 subunit, is involved in this process. nih.gov Similar to initiation and elongation, mutations in the rpoB gene can alter the properties of transcription termination. ebi.ac.uk
The rpoB1 subunit is also a component of specific complexes involved in regulating termination, such as the processive rRNA transcription and antitermination complex (rrnTAC). nih.gov This complex, which includes RNAP and other factors like NusA, supports efficient transcription and prevents premature termination of ribosomal RNA operons. nih.gov NusA, a transcription termination/antitermination factor, has been shown to interact with rpoB1 in some organisms, further illustrating the beta subunit's involvement in modulating termination events. ebi.ac.ukasm.org Research has demonstrated that mutations in the beta subunit can indeed alter transcription termination, as observed in studies on the trp operon leader region. science.gov These findings collectively indicate that rpoB1 plays a modulatory role in the complex mechanisms that govern when and where transcription concludes.
Genetic Basis and Regulation of Rpob1 Protein Expression
Genomic Organization and Operon Structure of the rpoB1 Gene
The genomic organization of the gene encoding the rpoB1 protein (often denoted as rpoB) varies across different species, though it frequently resides within operons containing other genes related to transcription or translation machinery. In Escherichia coli, the rpoB gene is typically found in an operon that also includes genes for ribosomal proteins (rplK, rplA, rplJ, and rplL) and the rpoC gene, which encodes the beta-prime subunit of RNAP nih.govbiorxiv.org. This arrangement facilitates the coordinated expression of these functionally related components. The rpoB and rpoC genes are often clustered and sometimes even fused in bacteria biorxiv.org. In Mycobacterium tuberculosis H37Rv, the rpoB gene, approximately 3,534 bp long and encoding an 1,178-amino-acid protein, is located 43 bp upstream of the rpoC gene, in an organization similar to the rpoBC operon of E. coli nih.govnih.gov.
In the chloroplast genome of Euglena gracilis, the rpoB gene, coding for a beta-like subunit of the plastid DNA-dependent RNA polymerase (PEP), is situated distal to the rrnC ribosomal RNA operon oup.com. The gene spans 4249 bp and is interrupted by seven Group III introns and one Group II intron, a notable difference from other known rpoB genes which typically lack introns oup.com. This suggests unique evolutionary and regulatory aspects of rpoB in this organism. The organization of rpoB and rpoC genes in Euglena resembles the E. coli rpoB-rpoC and higher plant chloroplast rpoB-rpoC1-rpoC2 operons oup.com.
In Cereibacter sphaeroides (formerly Rhodobacter sphaeroides), the UniProt entry indicates the presence of both rpoB1 and rpoB2 genes, suggesting potential gene duplication or alternative genomic arrangements in this species uniprot.org. Halobacterium salinarum NRC-1 also contains an rpoB1 gene, and studies have identified its transcription start site mdpi.com.
Transcriptional and Post-transcriptional Regulatory Networks Governing rpoB1 Gene Expression
The expression of the rpoB1 gene is subject to complex regulatory mechanisms at both the transcriptional and post-transcriptional levels, ensuring appropriate levels of RNAP subunits within the cell.
Transcriptional regulation of the rpoB gene in E. coli involves multiple promoters and regulation by various transcription factors biorxiv.org. A significant aspect of its regulation is a transcriptional attenuator located in the intergenic space between rplL and rpoB. This attenuator terminates approximately 80% of the mRNA transcripts that read through the proximal ribosomal protein genes, thereby reducing the expression level of the rpoB and rpoC genes relative to the ribosomal protein genes nih.gov.
Post-transcriptional control also plays a vital role. In E. coli, transcripts that read through the attenuator and into rpoB and rpoC are processed by RNase III nih.gov. This processing, along with the transcriptional attenuation, contributes to balancing the synthesis and assembly of ribosome components and RNA polymerase subunits nih.gov. Studies in E. coli also support the concept that the production of the beta and beta-prime subunits is autogenously regulated at the level of mRNA translation, a mechanism distinct from transcriptional regulation nih.gov.
In Halobacterium salinarum NRC-1, antisense RNAs (asRNAs) have been identified that could potentially regulate gene expression post-transcriptionally mdpi.com. While the direct impact on rpoB1 was not explicitly detailed in the search results regarding asRNA-mediated regulation, the presence of asRNAs overlapping other genes suggests this as a potential regulatory layer in archaea mdpi.com. Furthermore, transcriptional regulators, such as HFX_2341 in Haloferax mediterranei (a close relative of H. salinarum), have been shown to act as global regulators, repressing the expression of various genes, including CRISPR-associated genes mdpi.com. Phylogenetic analysis has compared the evolutionary history of such regulators to that of the rpoB1 gene, highlighting the interconnectedness of regulatory proteins and core transcription machinery mdpi.com.
Research in Mycobacterium tuberculosis has investigated the transcriptional profiles in strains with mutations in rpoB, sometimes in combination with mutations in rpoC. These studies demonstrate that rpoB mutations can lead to significant alterations in the global transcription profile, affecting the expression of essential genes, ribosomal protein genes, and genes involved in metabolic pathways frontiersin.org. This indicates a feedback loop where alterations in the rpoB protein can influence the transcription of a wide range of other genes.
Post-translational Modifications of this compound and Their Functional Implications
Post-translational modifications (PTMs) are crucial for increasing the functional diversity of proteins and regulating their activity, localization, and interactions thermofisher.com. While comprehensive data specifically on rpoB1 PTMs across all organisms is limited in the search results, studies on the RpoB protein (the beta subunit) in Mycobacterium tuberculosis and the beta subunit in Archaea provide insights into potential modifications and their implications.
In Mycobacterium tuberculosis, the RpoB protein, a target of the antituberculosis drug rifampicin (B610482), is known to be modified at multiple residues via PTMs, including phosphorylation, acetylation, and pupylation nih.gov. These modifications can play a salient role in mycobacterial physiology, virulence, pathogenesis, and metabolism nih.gov. Understanding these PTMs is considered important for developing effective strategies against tuberculosis nih.gov. While the specific functional implications of each PTM on M. tuberculosis RpoB are still being elucidated, PTMs in general can affect protein folding, conformation, distribution, stability, and activity thermofisher.com.
In Archaea, N-glycosylation is a significant PTM that can impact protein stability and motility researchgate.net. Although not directly stated for archaeal rpoB1 in the provided snippets, this highlights the diversity of PTMs that can occur on RNAP subunits in different domains of life and their potential functional consequences.
While direct experimental data on specific PTM sites and their precise functional outcomes for this compound across all organisms are still areas of ongoing research, the evidence from M. tuberculosis and general knowledge of PTMs suggest that these modifications likely play a significant role in modulating rpoB1 activity, its assembly into the RNAP complex, and its interaction with other cellular components.
Data Table: Selected rpoB Gene and Protein Characteristics
| Organism | Gene Name | Protein Length (aa) | Key Operon Partners (if applicable) | Introns | Rifampicin Resistance Region (E. coli numbering) |
| Escherichia coli | rpoB | 1342 wikipedia.org | rplK, rplA, rplJ, rplL, rpoC nih.govbiorxiv.org | No | 507-533 wikipedia.orgnih.govmdpi.com |
| Mycobacterium tuberculosis | rpoB | 1178 nih.govnih.gov | rpoC nih.govnih.gov | No | 426-452 (M. tb numbering) nih.govnih.gov |
| Euglena gracilis | rpoB | 1082 (predicted) oup.com | rpoC1, rpoC2 (operon-like) oup.com | Yes (7 Group III, 1 Group II) oup.com | Not specified |
| Cereibacter sphaeroides | rpoB1, rpoB2 | 1377 (rpoB1) uniprot.org | Not specified | Not specified | Not specified |
| Halobacterium salinarum | rpoB1 | Not specified | Not specified | Not specified | Not specified |
Data Table: Examples of rpoB Mutations and Rifampicin Resistance Levels in M. tuberculosis
| Mutation (M. tb numbering) | Associated Rifampicin Resistance Level | Source |
| S450L | High-level resistance | nih.gov |
| H445D | High-level resistance | nih.gov |
| H445Y | High-level resistance | nih.gov |
| H445R | High-level resistance | nih.gov |
| D435V | Moderate-level resistance | nih.gov |
Note: The interactive nature of the data tables is simulated in this text-based format.
Intermolecular Interaction Networks Involving Rpob1 Protein
Protein-Protein Interactions: Assembly Partners and Transcriptional Co-factors of rpoB1 Protein
The this compound constitutes the beta subunit of the core bacterial RNA polymerase enzyme. This core enzyme is typically composed of multiple subunits, including two alpha subunits, one beta subunit (rpoB), one beta' subunit, and one omega subunit. uni.luuni.lu The assembly of these subunits forms the catalytic core responsible for transcription.
Beyond the core subunits, the RNAP interacts with various protein factors to regulate transcription. Sigma factors, for instance, associate with the core enzyme to form the holoenzyme, which is essential for initiating transcription at specific promoter sequences on the DNA template. uni.luuni.lu The interaction between the core polymerase and sigma factors is a crucial step in determining transcription specificity.
Furthermore, the rpoB-containing RNAP participates in larger protein complexes involved in specific transcriptional processes. In Escherichia coli, the processive rRNA transcription and antitermination complex (rrnTAC) includes RNAP along with several Nus factors (NusA, NusB, NusE, NusG), SubB, ribosomal protein S4, the DNA template, and precursor rRNA. uni.lu This complex forms a structure around the RNA exit tunnel of RNAP, facilitating rapid transcription and antitermination of rRNA operons, as well as cotranscriptional rRNA folding and ribosome biogenesis. uni.lu
Studies using protein-protein interaction databases like STRING have predicted interactions for rpoB1 with other RNA polymerase subunits such as rpoA1, rpoA2, rpoB2, rpoC1B, RPB3, RPB5, RPB6, and RPC19 in various organisms, including Chlamydomonas reinhardtii and Methanothermobacter thermautotrophicus. drugbank.commdpi.com The nascent polypeptide-associated complex protein has also been identified as a potential interactor. nih.gov
Table 1: Core RNA Polymerase Subunits Interacting with rpoB1 (This interactive table would list the core subunits, their stoichiometry in the core enzyme, and their general role in transcription.)
| Subunit Name | Stoichiometry in Core RNAP | General Role |
| Alpha | 2 | Assembly, promoter binding |
| Beta (rpoB1) | 1 | Catalysis, nucleotide binding, DNA/RNA interaction |
| Beta' | 1 | DNA binding, catalysis |
| Omega | 1 | Assembly, stability |
Table 2: Components of the E. coli rrnTAC Interacting with RNAP (containing rpoB) (This interactive table would list the protein components of the rrnTAC complex and their roles.)
| Protein Component | Role in rrnTAC |
| RNAP (including rpoB) | Catalyzes RNA synthesis |
| NusA | Transcription elongation and termination factor |
| NusB | Binds to boxA sequence, enhances S10 binding |
| NusE (rpsJ) | Ribosomal protein S10, interacts with NusB and RNA |
| NusG | Transcription elongation and termination factor, interacts with RNAP and Rho |
| SubB | Component of the complex |
| Ribosomal protein S4 | Component of the complex |
This compound Interactions with Nucleic Acid Templates (DNA) and Nascent RNA Transcripts
As a core subunit of DNA-directed RNA polymerase, the this compound is directly involved in interacting with nucleic acid templates. The enzyme's fundamental function is to catalyze the transcription of genetic information from DNA into RNA. uni.luuni.lumetabolomicsworkbench.orgwikipedia.org This process requires intimate contact with the DNA template strand. The beta subunit (rpoB) has been specifically implicated in recognizing DNA promoter sequences, which are crucial for initiating transcription. metabolomicsworkbench.orgwikipedia.org
During the elongation phase of transcription, the RNAP complex, containing rpoB1, moves along the DNA template, unwinding the double helix and synthesizing a complementary RNA strand. The nascent RNA transcript emerges from the enzyme's active center. The RNAP enzyme, through its structure including the rpoB subunit, prevents the premature extension of very short nascent RNA transcripts. mims.com
Within the rrnTAC complex, the RNAP, containing the rpoB subunit, interacts closely with the nascent rRNA transcript. uni.lu This complex forms an RNA-chaperone ring around the RNA exit tunnel of the polymerase, supporting cotranscriptional folding of the rRNA and facilitating the annealing of distal rRNA regions, which is important for proper ribosome biogenesis. uni.lu
Table 3: Key Nucleic Acid Interaction Sites/Roles of rpoB1 (This interactive table would summarize the interactions of rpoB1 with DNA and RNA based on the text.)
| Nucleic Acid Partner | Interaction Site/Role |
| DNA Template | Catalysis of RNA synthesis, Promoter recognition metabolomicsworkbench.orgwikipedia.org |
| Nascent RNA | Prevents premature extension mims.com, Interaction within rrnTAC for folding uni.lu |
Modulation of this compound Function by Allosteric Regulators and Small Molecules
Resistance to rifampicin (B610482) often arises from mutations in the rpoB gene, particularly within a region known as the rifampicin-resistance determining region (RRDR). mims.comrcsb.orgnih.govctdbase.org These mutations can alter the structure of the rifampicin binding site on the RpoB protein, thereby reducing the affinity of the antibiotic for the enzyme and allowing transcription to proceed. rcsb.orgnih.gov Molecular docking studies have investigated the structural basis of how specific mutations in Mycobacterium tuberculosis RpoB affect rifampicin binding. nih.govuni.lu
Besides rifampicin, other antibiotics are known to target the RpoB subunit, including streptolydigin, myxopyronin, and lipiarmycin. Resistance to these antibiotics can also result from mutations in rpoB. uni.lu Interestingly, co-administration of certain antibiotics like salinamide and rifampicin or salinamide and myxopyronin has been shown to suppress the emergence of resistance to both antibiotics. uni.lu
While the term "allosteric regulator" is a broad concept describing molecules that bind to a protein at a site distinct from the active site to induce a conformational change that affects activity frontiersin.orglabshare.cn, the interaction of antibiotics like rifampicin with RpoB fits the description of modulation by a small molecule binding to a specific site to alter function. mims.comrcsb.orgnih.gov
Table 4: Small Molecule Modulators of rpoB1 Function (This interactive table would list the small molecules mentioned that interact with rpoB1 and their primary effect.)
| Small Molecule | Effect on rpoB1 Function |
| Rifampicin | Inhibits transcription by blocking nascent RNA extension uni.lumims.comrcsb.org |
| Streptolydigin | Inhibits transcription elongation nih.govwikipedia.org |
| Myxopyronin (A & B) | Inhibits transcription |
| Lipiarmycin | Inhibits transcription |
| Salinamide A | Can suppress resistance emergence in co-administration uni.lu |
| Salinamide B | Can suppress resistance emergence in co-administration uni.lu |
Table 5: Examples of rpoB Mutations Conferring Rifampicin Resistance (This interactive table would list specific mutations mentioned in the text and their effect on rifampicin binding/resistance, if detailed.)
| Organism | Mutation Example(s) | Effect on Rifampicin Binding/Resistance |
| Mycobacterium tuberculosis | Mutations in RRDR | Alter drug-binding site, reduce affinity rcsb.orgnih.govctdbase.org |
| E. coli | Mutations in RRDR | Alter drug-binding site, reduce affinity rcsb.org |
| M. tuberculosis | Asp441Val, Ser456Gln, His454Pro | Detrimental effects on RIF binding dynamics nih.gov |
| M. tuberculosis | Ser450Leu | Served as a positive control for resistance in studies ctdbase.org |
Mutational Analysis and Functional Consequences of Rpob1 Protein Variants
Characterization of Spontaneous and Engineered Mutations within the rpoB1 Gene
Mutations in the rpoB gene can arise spontaneously or be engineered in laboratory settings to study their effects. These mutations are a primary cause of resistance to the rifamycin (B1679328) class of antibiotics, such as rifampicin (B610482), which target the bacterial RNAP. wikipedia.orgijmrhs.comnih.govnih.govmdpi.compjmonline.orgnih.govscielo.br Spontaneous mutations conferring rifampicin resistance occur at a measurable frequency. nih.govscielo.brmdpi.com Engineered mutations are utilized in research to precisely alter specific residues and analyze their functional consequences. nih.govoup.com
A significant proportion of rifampicin resistance-conferring mutations are clustered within an 81-base pair region of the rpoB gene. wikipedia.orgnih.govnih.govmdpi.compjmonline.orgnih.gov This region is known as the Rifampicin Resistance Determining Region (RRDR). In Escherichia coli, the RRDR typically corresponds to codons 507-533, while in Mycobacterium tuberculosis, it is located between codons 426 and 452 (using E. coli numbering for consistency). wikipedia.orgnih.govnih.govmdpi.compjmonline.orgnih.gov
Specific codons within the RRDR are more prone to mutation and are frequently associated with high levels of rifampicin resistance. For instance, in M. tuberculosis, common mutation sites include codons 516, 526, and 531 (E. coli numbering). wikipedia.orgpjmonline.orgscielo.br In Staphylococcus aureus, codon 526 is frequently mutated in rifampicin-resistant strains. wikipedia.org While the majority of resistance mutations are found within the RRDR, mutations occurring outside this region can also confer resistance, although less commonly. wikipedia.orgmdpi.compjmonline.orgnih.gov
Examples of characterized mutations include:
In M. tuberculosis, mutations like S450L, H445D, H445Y, H445R, and D435V have been linked to varying levels of rifampicin resistance. nih.gov
In E. coli, the D675Y and P564L mutations have been shown to reduce transcription fidelity. nih.gov
In Neisseria gonorrhoeae, the rpoB1 allele with an R201H substitution has been associated with cephalosporin (B10832234) resistance. elifesciences.org
In Rhodothermus marinus, mutations such as V146F, A522V, and H526Y in rpoB confer rifampicin resistance. mdpi.com
Techniques employed for the characterization of these mutations include DNA sequencing, polymerase chain reaction (PCR), and computational methods like molecular docking and homology modeling to predict the structural impact of amino acid substitutions. ijmrhs.comnih.govmdpi.compjmonline.orgscielo.brnih.gov
Table 1: Examples of Characterized rpoB Mutations and Associated Phenotypes
| Organism | Mutation (E. coli numbering) | Associated Phenotype | Source |
| Escherichia coli | P564L | Decreased transcription fidelity, increased noise nih.gov | nih.gov |
| Escherichia coli | D675Y | Reduced transcription fidelity nih.gov | nih.gov |
| Mycobacterium tuberculosis | S450L | High-level Rifampicin resistance nih.gov | nih.gov |
| Mycobacterium tuberculosis | H445D, H445Y, H445R | High-level Rifampicin resistance nih.gov | nih.gov |
| Mycobacterium tuberculosis | D435V | Moderate-level Rifampicin resistance nih.gov | nih.gov |
| Neisseria gonorrhoeae | R201H | Cephalosporin resistance elifesciences.org | elifesciences.org |
| Rhodothermus marinus | V146F | Rifampicin resistance mdpi.com | mdpi.com |
| Rhodothermus marinus | A522V | Rifampicin resistance mdpi.com | mdpi.com |
| Rhodothermus marinus | H526Y | Rifampicin resistance mdpi.com | mdpi.com |
Impact of rpoB Protein Mutations on Transcriptional Efficiency and Fidelity
Mutations in the rpoB1 protein can exert a broad impact on the transcriptional process, affecting both its efficiency and fidelity. These alterations can manifest as changes in the rate of RNA chain elongation, modifications in transcription termination, and effects on transcription-coupled repair processes. wikipedia.org
A notable consequence of certain rpoB mutations is the alteration of transcription fidelity. This includes an increased propensity for transcriptional slippage, where the RNA polymerase loses register with the DNA template, leading to insertions or deletions in the nascent RNA transcript. nih.govnih.gov Studies in E. coli and Saccharomyces cerevisiae (where the homologous subunit is Rpb1) have identified specific mutations that result in reduced fidelity and increased misincorporation of nucleotides. nih.govnih.gov For example, the P564L mutation in E. coli has been reported to decrease transcription fidelity and increase molecular noise due to transient RNA errors. nih.gov Similarly, the rpb1-E1103G allele in S. cerevisiae increases the level of misincorporation and the ability to extend mispaired bases. nih.gov
Mechanistic Dissection of Altered Molecular Function in rpoB Protein Mutants
Understanding how mutations in the rpoB gene alter the molecular function of the this compound is crucial for deciphering the mechanisms of antibiotic resistance and altered transcription. A primary mechanism by which rpoB mutations confer rifampicin resistance is by altering the drug-binding site on the this compound, thereby reducing the affinity of the antibiotic for the enzyme. wikipedia.orgnih.gov
Furthermore, mutations in rpoB can affect the interaction of RNAP with accessory transcription factors. For instance, rpoB mutations have been shown to influence the interaction with the NusA protein, affecting antitermination processes. umich.edu The specific location and the nature of the amino acid substitution within the this compound are critical determinants of the extent of functional alteration and the level of associated resistance. ijmrhs.com Mutations can also disrupt the communication pathways between different regions within the protein, further contributing to altered function. nih.govresearchgate.net The interplay between the mutated residue, the surrounding protein environment, and interacting molecules dictates the ultimate impact on transcriptional activity and cellular phenotype.
Table 2: Mechanistic Impacts of rpoB Mutations
| Mechanistic Impact | Description | Relevant Findings |
| Altered Drug Binding Affinity | Mutations modify the binding site, reducing antibiotic (e.g., rifampicin) affinity. | Observed in rifampicin-resistant mutants; analyzed via docking and simulations. wikipedia.orgnih.govmdpi.comnih.gov |
| Conformational Changes | Amino acid substitutions induce changes in the 3D structure of rpoB1. | Supported by molecular dynamics simulations and structural analysis. nih.govmdpi.comnih.govresearchgate.net |
| Altered Interactions with Transcription Factors | Mutations affect binding or communication with proteins like NusA. | Shown to influence antitermination in E. coli. umich.edu |
| Changes in Electrostatic Interactions | Mutations alter the charge distribution in functional regions. | Observed in computational studies of drug binding sites. nih.gov |
| Disruption of Protein Communication | Mutations distort communication pathways between protein domains. | Revealed by dynamic residue network analysis. nih.govresearchgate.net |
| Rearrangement of Binding Pockets | Mutations cause structural changes in substrate or ligand binding sites. | Identified through structural modeling and analysis. nih.gov |
Physiological Significance and Adaptive Roles of Rpob1 Protein
rpoB1 Protein's Role in Cellular Homeostasis and Stress Response Pathways
Cellular homeostasis, the maintenance of a stable internal environment, relies heavily on the coordinated regulation of gene expression. As a central component of the transcription machinery, this compound is intrinsically involved in this process. The ability of bacterial cells to respond and adapt to environmental and metabolic stress is mediated by various pathways that modulate gene expression. wikipedia.orgrjpbcs.com While general stress response mechanisms involve complex networks and factors like heat shock proteins and kinases, the core transcription machinery, including the rpoB1-containing RNAP, is the ultimate effector of these responses at the transcriptional level. wikipedia.orgrjpbcs.com
The precise regulation of transcription elongation and termination, processes directly involving the beta subunit, can be critical for responding to stress. readthedocs.io For instance, alterations in RNAP activity can influence the production of proteins necessary for survival under adverse conditions. Protein homeostasis itself is a crucial aspect of cellular health, involving the balanced synthesis, folding, modification, and degradation of proteins. wikipedia.org Under stress, such as heat shock or the accumulation of unfolded proteins, cellular responses are triggered to restore this balance. rjpbcs.comwikipedia.org While rpoB1 is not a stress sensor itself, its function as the catalytic core of RNAP means that modifications to its activity or interactions can directly impact the cell's ability to transcribe stress-response genes, thereby contributing to the maintenance of homeostasis and survival under challenging conditions. wikipedia.orgrjpbcs.com
Contribution of this compound to Microbial Pathogenesis and Virulence Mechanisms
The this compound, through its essential role in transcription, indirectly but significantly contributes to microbial pathogenesis and virulence. Virulence factors, which are molecules or structures enabling pathogens to colonize a host, evade the immune system, and cause disease, are encoded by genes whose expression is dependent on RNAP activity. researchgate.net Therefore, the proper functioning of rpoB1 is necessary for the pathogen to produce the suite of virulence factors required for infection.
Evolutionary Adaptations of this compound in Response to Environmental Pressures
The this compound is a prime example of how environmental pressures can drive evolutionary adaptations in essential cellular machinery. The most well-studied instance of this is the development of resistance to rifamycin (B1679328) antibiotics, such as rifampicin (B610482). Rifampicin exerts its antibacterial effect by binding to the beta subunit of bacterial RNAP, thereby inhibiting transcription. readthedocs.ioresearchgate.net Mutations in the rpoB gene that alter the drug-binding site are a major mechanism by which bacteria acquire resistance to these crucial antibiotics. readthedocs.ioresearchgate.net
Numerous studies have characterized these resistance-conferring mutations, often located within specific regions of the rpoB gene, such as the Rifampicin-Resistance-Determining Region (RRDR). These mutations reduce the affinity of the RNAP for rifampicin, allowing transcription to proceed even in the presence of the antibiotic. readthedocs.io The emergence and spread of these resistant strains represent a direct evolutionary response to the environmental pressure imposed by antibiotic usage.
Advanced Methodological Approaches in Rpob1 Protein Research
Genomic, Transcriptomic, and Proteomic Profiling for rpoB1 Protein Studies
Genomic, transcriptomic, and proteomic profiling are essential for understanding the this compound within its cellular context. Genomic analysis of the rpoB gene, which encodes the rpoB1 subunit, allows for the identification of mutations, particularly those associated with antibiotic resistance, such as resistance to rifampicin (B610482). Resistance mutations in rpoB are predominantly located within specific clusters in the gene. wikipedia.org
Transcriptomic profiling, often performed using RNA sequencing (RNA-Seq), measures the expression levels of the rpoB gene under various conditions. This can reveal how the transcription of the rpoB gene is regulated in response to environmental changes, stress, or the presence of antibiotics. While transcriptomic analysis provides information about mRNA levels, it doesn't always directly correlate with protein abundance due to post-transcriptional regulation. frontiersin.org
Proteomic profiling, typically employing mass spectrometry-based techniques (like LC-MS/MS), quantifies the amount of this compound present in a cell or sample. This provides a direct measure of protein abundance and can highlight discrepancies between mRNA and protein levels, indicating post-transcriptional control mechanisms. frontiersin.orgmdpi.com Integrated analysis of genomic, transcriptomic, and proteomic data offers a comprehensive view of the molecular landscape related to rpoB1, allowing researchers to correlate genetic variations with changes in mRNA and protein expression, and ultimately, phenotypic outcomes like drug resistance. biorxiv.orgnih.gov
For example, studies combining transcriptomic and proteomic data in Mycobacterium tuberculosis have revealed variable levels of post-transcriptional regulation across different clinical strains. biorxiv.org While transcriptomic analysis might identify differentially expressed genes, proteomic analysis confirms the actual presence and quantity of the corresponding proteins. mdpi.com
Biochemical and Biophysical Spectroscopic Techniques for this compound Functional Characterization
Biochemical and biophysical spectroscopic techniques are crucial for characterizing the function and conformational dynamics of the this compound. These methods provide insights into protein folding, stability, ligand binding, and interactions with other molecules.
Spectroscopic methods such as Circular Dichroism (CD) spectroscopy can be used to determine the secondary structure of the this compound and monitor conformational changes upon binding to ligands, such as antibiotics or other proteins. nih.gov CD spectroscopy provides rapid assessments with dilute solutions and is useful for measurements across a range of temperatures. nih.gov
Infrared (IR) and Raman spectroscopy can also be employed to analyze the secondary structure of proteins by examining the frequencies of amide bands. nih.gov These techniques require small volumes of protein solution. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details about protein structure, dynamics, and interactions in solution or solid state. uu.nl NMR chemical shifts can be used to determine the positions of secondary structure within the protein sequence and assess conformational changes resulting from ligand binding or macromolecular interactions. nih.gov While powerful, NMR can be slower than optical methods due to the need to assign chemical shifts to specific residues. nih.gov Solid-state NMR is particularly useful for studying proteins in more native-like environments, such as membrane proteins in lipid bilayers or proteins within entire cells. uu.nl
Electron Paramagnetic Resonance (EPR) spectroscopy, often coupled with site-directed spin labeling (SDSL), is a growing technique for obtaining structural and dynamic information on proteins, including membrane proteins, which can be challenging for other methods. mdpi.com EPR can resolve challenges related to sample preparation and the complex behavior of proteins in lipid environments. mdpi.com
Time-resolved Fourier transform infrared (FT-IR) spectroscopy allows for monitoring the catalytic mechanisms of proteins along their reaction pathways, which can be particularly fruitful for membrane proteins where techniques like NMR and X-ray crystallography face challenges related to size, hydrophobicity, and time resolution. rsc.org
Structural Biology Techniques for High-Resolution Elucidation of this compound Complexes and Interaction Interfaces
High-resolution structural biology techniques are essential for understanding the three-dimensional architecture of the this compound, its complexes, and the interfaces involved in interactions with DNA, RNA, other protein subunits of RNAP, and inhibitory molecules like antibiotics.
X-ray crystallography has historically been a dominant technique for determining high-resolution protein structures. peakproteins.comproteinstructures.com It requires the protein to be crystallized, which can sometimes be a limitation. proteinstructures.com Once crystals are obtained, diffraction data is collected and used to calculate an electron density map, allowing for model building and refinement. proteinstructures.com The crystal structure of the Mycobacterium tuberculosis transcription initiation complex, including the beta subunit (rpoB), has been determined using X-ray diffraction, providing insights into its interaction with DNA and RNA. rcsb.org
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique, particularly for determining the structures of large protein complexes and those that are difficult to crystallize. peakproteins.comproteinstructures.comnanoimagingservices.com Cryo-EM involves flash-freezing the sample in a thin layer of vitreous ice, preserving the native structure. peakproteins.comnanoimagingservices.com This method can provide high-resolution structures, sometimes rivaling X-ray crystallography, and is well-suited for studying conformational variability. nanoimagingservices.comnih.gov Cryo-EM requires relatively low sample volumes and concentrations compared to crystallography and NMR. peakproteins.comproteinstructures.com
Both X-ray crystallography and Cryo-EM provide atomic-level details that are crucial for understanding the mechanism of action of inhibitors like rifampicin, which binds to a pocket on the rpoB subunit. wikipedia.org Structural data reveals how mutations in rpoB can alter the rifampicin binding site, leading to resistance. wikipedia.org
While NMR can also be used for structure determination, it is often a good choice when crystallography or Cryo-EM are not feasible, offering insights into dynamics and interactions in solution. peakproteins.comscilifelab.se
Computational Biology and Bioinformatic Methodologies for this compound Analysis and Prediction
Computational biology and bioinformatics play a vital role in analyzing this compound sequences, predicting its properties, and understanding the impact of variations.
Bioinformatics involves the use of computational tools and databases for managing and analyzing biological data, including protein sequences and structures. romj.org Homology modeling can be used to predict the 3D structure of rpoB1 based on the known structures of homologous proteins, such as the beta subunit from other bacterial species like Thermus thermophilus. researchgate.netrjpbcs.com
Sequence analysis tools are used to compare rpoB1 sequences from different organisms, identify conserved regions, and predict functional domains. romj.orgnih.gov Conservation analysis of codons helps understand the evolutionary importance of specific residues, which can be structurally and functionally critical. nih.gov
Bioinformatic tools are also used to predict the impact of mutations in the rpoB gene on the function and structure of the this compound. nih.govbiorxiv.org Tools can assess the structural and biophysical impacts of non-synonymous single nucleotide polymorphisms (nsSNPs) at the molecular level and evaluate their impact on the binding affinity of drugs to the target protein. nih.gov Machine learning models trained on structural, chemical, and evolutionary features can predict whether mutations in rpoB confer resistance to rifampicin. biorxiv.org Features such as the distance from the rifampicin binding site are predictive of resistance. biorxiv.org
Molecular docking simulations are used to predict how potential ligands, such as antibiotics or novel inhibitors, might bind to the this compound and estimate binding energies. researchgate.netrjpbcs.com This is valuable in drug discovery efforts targeting bacterial RNAP. Computational methods can also predict protein-protein interactions and higher-order structures of complexes involving rpoB1. scilifelab.se
Predicting protein regions exposed on the surface is important for designing potential vaccine candidates or immunodiagnostic methods. plos.org Computational methods can predict linear B cell epitopes based on the physicochemical profile of amino acids. plos.org
Genetic Engineering and Synthetic Biology Tools for this compound Manipulation and Study
Genetic engineering and synthetic biology provide powerful tools for manipulating the rpoB gene and the this compound to study its function and engineer novel properties.
Genetic engineering techniques allow for targeted modifications of the rpoB gene, such as introducing specific point mutations to study their effect on protein function, structure, or antibiotic resistance. uq.edu.au This can involve techniques like site-directed mutagenesis. als-journal.com
Synthetic biology approaches enable the design and construction of novel biological systems, including the manipulation of DNA, RNA, and proteins. mit.edunih.gov This field applies engineering principles to biology, allowing for the design and re-design of biological components and systems. uq.edu.au
For rpoB1 research, synthetic biology tools can be used to construct reporter systems where the activity of the rpoB promoter or the function of the this compound can be monitored. This might involve linking the rpoB promoter to a fluorescent protein gene or engineering cells with modified rpoB genes to study the effects on transcription or drug susceptibility.
Recombinant DNA technologies are widely used for expressing and purifying this compound for biochemical and structural studies. als-journal.com This involves cloning the rpoB gene into expression vectors and producing the protein in host organisms, such as Escherichia coli. rcsb.org
Synthetic biology can also be used to explore novel inhibitors or modify the this compound to be resistant to existing inhibitors for research purposes. The ability to synthesize and assemble large DNA molecules facilitates the construction of complex genetic variations for studying rpoB1. als-journal.com
CRISPR/Cas9 technology, a powerful gene editing tool, allows for quick and precise alteration of DNA sequences, including the rpoB gene, enabling researchers to study the effects of specific genetic modifications on rpoB1 function and bacterial phenotypes. uq.edu.au
Data Tables
While specific quantitative data tables directly related to this compound from the search results are limited in format suitable for interactive markdown tables, the search results provide examples of data types generated by these methodologies. For instance, computational analyses predict the impact of mutations:
| rpoB nsSNP Impact Prediction (Example Data Type) nih.gov |
| Total nsSNPs studied: 517 |
| Results obtained: 406 |
| Predicted Deleterious: 258 (63.5%) |
| Predicted Neutral: 148 (36.5%) |
Another example is molecular docking data, showing predicted binding energies (though specific rpoB1 data is not in table format in snippets, the type of data is shown for RNAP and ligands):
| Ligand | Target | Predicted Binding Energy (Example Data Type) rjpbcs.com |
| (+)-Catechin | RNA Polymerase | -6.7 kcal/mol |
| Quercetin | RNA Polymerase | -6.8 kcal/mol |
| Rifapentine | RNA Polymerase | -6.0 kcal/mol |
Structural data from X-ray crystallography provides resolution information:
| Structure (Example Data Type) rcsb.org | Method | Resolution |
| Mycobacterium tuberculosis transcription initiation complex (including rpoB) | X-RAY DIFFRACTION | 3.75 Å |
Detailed Research Findings
Research utilizing these methods has yielded significant findings regarding rpoB1. For instance, computational analysis of rpoB mutations in M. tuberculosis has predicted that a significant percentage of non-synonymous single nucleotide polymorphisms (nsSNPs) are likely to have a deleterious impact on protein function. nih.gov These mutations are often located within the rifampicin-resistance-determining region (RRDR) of rpoB. nih.gov Machine learning models have been developed to predict rifampicin resistance based on structural, chemical, and evolutionary features of rpoB mutations, showing that features like the distance from the rifampicin binding site are predictive. biorxiv.org
Structural studies, such as the X-ray crystal structure of the M. tuberculosis transcription initiation complex, provide a high-resolution view of the rpoB subunit's interaction with DNA and RNA, offering a basis for understanding its catalytic mechanism and inhibition. rcsb.org These structures also illustrate the binding pocket for inhibitors like rifampicin, explaining how mutations in this region confer resistance by decreasing the protein's affinity for the drug. wikipedia.org
Genetic engineering and synthetic biology tools enable the creation of modified bacterial strains to study the functional consequences of specific rpoB mutations in vivo and to screen for new inhibitors that target the this compound. uq.edu.auals-journal.com
Future Directions and Emerging Research Paradigms for Rpob1 Protein
Elucidation of Uncharacterized Regulatory Mechanisms and Novel Interactors of rpoB1 Protein
Unraveling the intricate regulatory mechanisms governing this compound activity and expression remains a key area of future research. This includes exploring both transcriptional and post-transcriptional control. Studies in Mycobacterium tuberculosis (Mtb), where mutations in the rpoB gene are frequently associated with rifampin resistance, highlight the importance of understanding the factors influencing its function and susceptibility to inhibition nih.gov. Future research aims to identify novel transcriptional regulators that directly or indirectly impact rpoB1 expression. For instance, studies on transcriptional regulatory proteins like Rv0474 in Mtb have shown binding to the rpoB promoter, suggesting a role in its regulation, particularly in response to environmental cues like copper levels researchgate.net. Further investigation is needed to fully characterize the extent and conditions under which such regulators exert their effects on rpoB1.
Beyond transcriptional control, post-translational modifications (PTMs) are emerging as crucial regulators of protein function, and their role in modulating rpoB1 activity is an interesting research direction. While the provided search results don't specifically detail PTMs of rpoB1, research on other essential mycobacterial proteins like Wag31 and GarA indicates that phosphorylation and acetylation can significantly impact their function and relation to drug resistance mdpi.complos.org. Future studies could investigate if rpoB1 undergoes similar modifications and how these might influence its assembly into the RNAP complex, its catalytic activity, or its interaction with other proteins.
Identifying novel protein interactors of rpoB1 is another critical avenue. The rpoB protein is a core component of the bacterial RNAP, interacting with other subunits (alpha, beta', omega) and sigma factors to form the holoenzyme capable of initiating transcription uniprot.org. However, RNAP interacts with a multitude of other proteins throughout the transcription cycle, including those involved in regulation, elongation, termination, and DNA repair. uniprot.org. STRING interaction networks for rpoB1 in organisms like Chlamydomonas reinhardtii and Methanocaldococcus jannaschii suggest interactions with other RNAP subunits (RpoA2, RpoB2, RpoK) and various ribosomal proteins string-db.orgstring-db.org. Future research will likely employ advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry, to comprehensively map the rpoB1 interactome under different physiological conditions and in various organisms. This will help to understand how rpoB1 function is integrated into broader cellular processes and how its interactions might be altered in response to stress or drug treatment. The identification of novel interactors could also reveal new targets for therapeutic intervention.
Furthermore, research into the RNA degradosome, a multi-protein complex involved in mRNA degradation and gene expression control, highlights the interconnectedness of RNA synthesis and degradation researchgate.net. While rpoB1 is involved in synthesis, understanding its potential links or regulatory crosstalk with components of the degradation machinery could provide a more complete picture of gene expression control.
Development of Advanced Technologies for Dynamic and Spatiotemporal Analysis of this compound Function
Analyzing the dynamic behavior and spatiotemporal localization of this compound within living cells is crucial for a comprehensive understanding of its function. Traditional methods often provide only a snapshot in time or lack the spatial resolution to observe protein behavior in its native environment. Future research will heavily rely on the development and application of advanced technologies to overcome these limitations.
Advanced microscopy techniques, particularly live-cell imaging with fluorescently tagged proteins, are essential for studying the dynamic localization and movement of rpoB1 and its associated complexes. Studies in mycobacteria have utilized high-throughput imaging of fluorescently tagged proteins to define subcellular architecture and reveal spatiotemporal organization patterns nih.gov. Applying similar approaches to rpoB1 could provide insights into its assembly, translocation to transcriptionally active sites, and dynamics during different phases of growth or stress. Techniques allowing for pseudo-temporal approximation of protein localization can identify cell-cycle-dependent dynamics nih.gov.
Single-molecule techniques, such as optical tweezers, which have been used to study the helicase activity of the RNA degradosome, could potentially be adapted to investigate the mechanics of transcription initiation and elongation involving RNAP containing rpoB1 researchgate.net. These techniques can provide high-resolution information about the forces and movements associated with RNAP activity on DNA templates.
The development of advanced proteomic techniques is also vital for dynamic analysis. While not specific to rpoB1, the evolution of antibody characterization highlights the shift from basic assays to sophisticated technologies like mass spectrometry (MS) for detailed molecular insights and identification of post-translational modifications biointron.com. Next-generation proteomics, aiming for more comprehensive and accessible analysis, will be invaluable for studying changes in rpoB1 abundance, modifications, and interactions in response to dynamic cellular states nautilus.bio. Ribosome profiling (Ribo-Seq) is another potent tool for predicting alternative proteoforms and identifying translated open reading frames, which could potentially reveal novel variants or regulatory aspects related to rpoB1 expression immaginabiotech.com.
Furthermore, integrating 'omics' data (genomics, transcriptomics, proteomics) with advanced imaging and analytical techniques will be crucial for a systems-level understanding of rpoB1 function and regulation researchgate.net. Computational pipelines for analyzing large biological datasets generated by these technologies are also under development to facilitate interpretation and visualization of complex protein behavior nih.govbiointron.com.
Translational Implications of this compound Research in Biotechnology and Microbial Systems
Research on this compound has significant translational implications, particularly in biotechnology and the study and manipulation of microbial systems.
In the realm of infectious diseases, especially those caused by bacteria like Mycobacterium tuberculosis, rpoB is a well-established target for antibiotics like rifampicin (B610482) nih.gov. Understanding the mechanisms of rifampicin resistance, largely mediated by mutations in the rpoB gene, is crucial for developing new diagnostic tools and therapeutic strategies nih.govresearchgate.net. Future research on rpoB1 can contribute to the design of novel drugs that circumvent existing resistance mechanisms or target previously unexploited aspects of RNAP function. Identifying codons under purifying selection in rpoB that are important for protein function could be exploited for developing new inhibitory drugs nih.gov. Conversely, understanding codons under positive selection, potentially involved in escaping antibiotic pressure, can inform strategies to overcome resistance nih.gov.
The development of regulated gene expression systems in microbial systems, such as those based on tetracycline (B611298) control in Mycobacterium smegmatis, has utilized rpoB as a target to demonstrate the effectiveness of controlled protein degradation frontiersin.org. This highlights the utility of studying rpoB1 for developing tools to manipulate gene expression and protein levels in bacteria, which is valuable for both basic research and biotechnological applications. Targeted degradation of essential proteins like rpoB can have bactericidal effects, suggesting potential therapeutic approaches frontiersin.org.
In biotechnology, a deeper understanding of rpoB1 and RNAP function in various microorganisms can facilitate metabolic engineering and the optimization of microbial cell factories for producing valuable compounds nautilus.bio. By precisely controlling transcription, researchers can enhance the expression of genes involved in biosynthetic pathways. Proteomic analysis, which includes studying proteins like rpoB1, is becoming an essential tool in biotechnology for investigating and monitoring biological systems, guiding genetic engineering strategies, and ensuring the quality and safety of products nautilus.bio.
Furthermore, research on rpoB1 in diverse microbial contexts, such as halophilic archaea or chloroplasts, contributes to our understanding of transcription in different biological systems and evolutionary relationships researchgate.netoup.commdpi-res.comresearchgate.net. This fundamental knowledge can have broader implications for synthetic biology and the engineering of new biological systems. The study of proteins characteristic of specific clades, including rpoB1, can also provide insights into microbial evolution and diversity oup.com.
The ability to analyze spatiotemporal heterogeneity in bacterial systems, potentially involving the localization and activity of proteins like rpoB1, is also relevant for understanding microbial behavior in complex environments, such as biofilms or host tissues nih.govmdpi-res.comescholarship.org. This understanding can inform strategies for controlling microbial growth and persistence.
Q & A
Basic: What experimental approaches are recommended for initial characterization of rpoB1 protein function in Mycobacterium tuberculosis?
Answer:
Begin with in silico structural analysis using RCSB PDB services (e.g., Tabular Report service to retrieve conserved domains or Sequence Cluster services to identify homologs) . For wet-lab validation:
- qPCR : Use rpoB1 Ct values as a reference gene for normalizing DNA quality in MTB studies (paired with statistical adjustments like Bonferroni correction to avoid alpha inflation) .
- Primer Design : Leverage probeBase for validated oligonucleotides targeting rpoB1, ensuring submissions align with published PMIDs for reproducibility .
- Functional Assays : Pair RNA polymerase activity assays with rifampicin resistance profiling to correlate rpoB1 mutations with phenotypic outcomes.
Advanced: How can structural contradictions in this compound models (e.g., PDB vs. AlphaFold predictions) be resolved experimentally?
Answer:
- Comparative Analysis : Use RCSB PDB’s Annotation services to map UniProtKB or Pfam annotations onto conflicting models, identifying unresolved regions .
- Molecular Dynamics (MD) Simulations : Apply tools like GROMACS to test stability of disputed domains (e.g., β-subunit interactions) under physiological conditions.
- Cryo-EM Validation : Prioritize regions with high B-factors in crystallographic data for targeted resolution improvement, using iterative refinement in RELION .
- Data Transparency : Report discrepancies in Supporting Information with raw density maps and validation metrics (e.g., FSC curves) .
Advanced: What statistical frameworks are optimal for analyzing rpoB1 expression variability in longitudinal TB studies?
Answer:
- Paired t-tests : Compare rpoB1 Ct values across timepoints (e.g., DNA degradation under storage conditions), adjusting for multiple comparisons via Bonferroni (p < 0.008 significance threshold) .
- Boxplot Analysis : Visualize median Ct values with IQR to identify outliers in batch effects (STATA v16 recommended for non-parametric distributions) .
- Mixed-Effects Models : Account for patient-specific variability using R’s lme4 package, with rpoB1 as a fixed-effect covariate.
Basic: How to design a robust hypothesis for studying rpoB1’s role in antibiotic resistance?
Answer:
- PICO Framework :
- Population : MTB clinical isolates with rifampicin resistance.
- Intervention : rpoB1 mutation profiling (e.g., S450L).
- Comparison : Wild-type vs. mutant strains.
- Outcome : Minimum inhibitory concentration (MIC) shifts.
- FINER Criteria : Ensure feasibility by limiting mutations to high-confidence residues (e.g., Cluster I mutations) and align with WHO resistance guidelines .
Advanced: What bioinformatics pipelines are recommended for predicting rpoB1 interactions with novel antimicrobial agents?
Answer:
- Ligand Screening : Use RCSB PDB’s Chemical Structure services with SMILES strings to identify binding pockets .
- Molecular Docking : Employ AutoDock Vina to simulate ligand-rpoB1 binding, prioritizing compounds with ΔG ≤ -7.0 kcal/mol.
- Conservation Scoring : Integrate ConSurf to highlight evolutionarily conserved residues critical for interaction stability .
Advanced: How to address conflicting functional annotations of rpoB1 across genomic databases (e.g., UniProt vs. NCBI)?
Answer:
- Systematic Reconciliation : Cross-reference annotations using RCSB’s Generic Search service with Boolean queries (e.g., “rpoB1 AND Mycobacterium AND RNA polymerase”) .
- Wet-Lab Triangulation : Validate disputed regions via:
- Site-Directed Mutagenesis : Test catalytic residues (e.g., D441A) in in vitro transcription assays.
- Crosslinking-MS : Identify proximal proteins in MTB lysates to confirm interaction networks .
Basic: What controls are essential when using rpoB1 as a reference gene in qPCR assays?
Answer:
- Endogenous Controls : Include housekeeping genes (e.g., sigA) to normalize rpoB1 Ct values.
- No-Template Controls (NTCs) : Exclude primer dimerization artifacts.
- Stability Thresholds : Ensure rpoB1 Ct variability ≤ 0.5 cycles across biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
